tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate
Description
tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate: is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . This compound is known for its role as a protecting group in organic synthesis, particularly in the protection of amines . It is also referred to as Carbamic acid, N-(3-hydroxy-2-methylcyclobutyl)-, 1,1-dimethylethyl ester .
Properties
CAS No. |
1785582-21-9 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-hydroxy-2-methylcyclobutylamine . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
tert-butyl chloroformate+3-hydroxy-2-methylcyclobutylamine→tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields . The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like NaH (Sodium hydride) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate is widely used as a protecting group for amines in peptide synthesis . It helps in preventing unwanted side reactions during the synthesis process.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions by protecting specific functional groups .
Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In the chemical industry, it is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage . This linkage prevents the amine from participating in unwanted reactions, thereby allowing selective reactions to occur at other functional groups . The molecular targets include amine-containing molecules, and the pathways involved are those related to peptide and protein synthesis .
Comparison with Similar Compounds
- tert-butyl N-hydroxycarbamate
- tert-butyl carbamate
- N-tert-butoxycarbonylhydroxylamine
Comparison: tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties . This makes it more selective in certain reactions compared to other similar compounds . The presence of the hydroxyl group also allows for additional functionalization, which is not possible with simpler carbamates .
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